2-[3'-(3,4-dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-phenylacetamide 2-[3'-(3,4-dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 894558-27-1
VCID: VC8310741
InChI: InChI=1S/C26H23N3O3S/c1-17-12-13-20(14-18(17)2)29-24(31)16-33-26(29)21-10-6-7-11-22(21)28(25(26)32)15-23(30)27-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,27,30)
SMILES: CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5)C
Molecular Formula: C26H23N3O3S
Molecular Weight: 457.5 g/mol

2-[3'-(3,4-dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-phenylacetamide

CAS No.: 894558-27-1

Cat. No.: VC8310741

Molecular Formula: C26H23N3O3S

Molecular Weight: 457.5 g/mol

* For research use only. Not for human or veterinary use.

2-[3'-(3,4-dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-phenylacetamide - 894558-27-1

Specification

CAS No. 894558-27-1
Molecular Formula C26H23N3O3S
Molecular Weight 457.5 g/mol
IUPAC Name 2-[3-(3,4-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-phenylacetamide
Standard InChI InChI=1S/C26H23N3O3S/c1-17-12-13-20(14-18(17)2)29-24(31)16-33-26(29)21-10-6-7-11-22(21)28(25(26)32)15-23(30)27-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,27,30)
Standard InChI Key FIBKOHLZAINNBL-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5)C
Canonical SMILES CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5)C

Introduction

Table 1: Chemical Information

PropertyValue/Description
Molecular FormulaC24H23N3O3S
Molecular Weight~433.52 g/mol
Functional GroupsIndole, thiazolidine, acetamide
SolubilityLikely moderate in polar organic solvents (e.g., DMSO) due to amide functionality

Synthesis

The synthesis of this compound typically involves multi-step reactions combining spirocyclic chemistry with targeted functionalization. A general approach could include:

  • Formation of the spiro[indole-thiazolidine] core: Achieved via cyclization reactions involving indole derivatives and thiourea or related compounds under acidic or basic conditions.

  • Attachment of the 3,4-dimethylphenyl group: Introduced through electrophilic aromatic substitution or coupling reactions.

  • Incorporation of the N-phenylacetamide moiety: Accomplished via amidation using phenylamine derivatives.

Biological Activity

While specific data on this compound is unavailable in the provided sources, structurally similar molecules have shown diverse pharmacological activities:

  • Anticancer properties: Indole derivatives are well-known for their cytotoxic effects on tumor cells.

  • Antimicrobial activity: Thiazolidine rings are often found in antibiotics and antifungal agents.

  • Anti-inflammatory potential: Amide groups can enhance bioavailability and target-specific binding.

Table 2: Hypothetical Biological Activities

ActivityMechanism of ActionExpected Target
AnticancerDNA intercalation or enzyme inhibitionTumor cell growth pathways
AntimicrobialDisruption of bacterial cell wall synthesisGram-positive and Gram-negative bacteria
Anti-inflammatoryCOX enzyme inhibitionPro-inflammatory mediators

Potential Applications

The compound’s unique structure suggests it could be explored for:

  • Drug Development:

    • As a lead compound for anticancer or antimicrobial drugs.

    • For optimization into more potent analogs with improved pharmacokinetics.

  • Material Science:

    • The spirocyclic core could be investigated for use in organic semiconductors or other advanced materials.

Research Outlook

Further studies are required to fully characterize this compound’s pharmacological profile:

  • In vitro assays: Testing against cancer cell lines or microbial strains.

  • In silico modeling: Docking studies to predict binding affinity with biological targets.

  • Toxicity studies: To evaluate its safety profile for therapeutic use.

Table 3: Recommended Research Steps

StepDescription
Synthesis OptimizationImprove yield and scalability
Biological ScreeningTest for anticancer, antimicrobial activities
ADMET ProfilingAssess absorption, distribution, metabolism, excretion, and toxicity

This compound holds promise as a versatile chemical entity with potential applications in medicine and material science. Further experimental validation is essential to unlock its full potential.

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